![molecular formula C16H13N7O B2531518 N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide CAS No. 1421475-74-2](/img/structure/B2531518.png)
N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
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Description
The compound "N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide" is a heterocyclic molecule that features several fused rings, including a benzo[d]imidazole, a pyrazole, and a pyrimidine ring. This structure suggests potential biological activity, given the prevalence of such motifs in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine has been reported, yielding a good product . Another study describes the synthesis of analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, where the imidazole ring atoms were replaced with isosteric groups, although these analogues showed less anticonvulsant activity . Additionally, the synthesis of various benzo[d]imidazole derivatives with potential antioxidant and antimicrobial activities has been achieved, demonstrating the versatility of these heterocyclic frameworks in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is often characterized by spectroscopic methods. The structure determination is crucial for understanding the compound's potential interactions with biological targets. The studies referenced do not directly analyze the molecular structure of "N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide," but they do provide insights into the structural analysis of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including amide, pyrazole, and imidazole functionalities. The studies show that these sites can participate in various reactions, such as the formation of Schiff's bases, cyclization reactions to form imidazo[1,2-a]pyridines, and oxidative cyclization to yield pyrazolo[3,4-d]pyrimidines . These reactions are important for the diversification of the core structure and the potential enhancement of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The presence of different functional groups can affect properties such as solubility, lipophilicity, and pKa, which in turn influence the compound's pharmacokinetic profile and biological activity. For example, the study on analogues of 9H-purine suggests that differences in electrostatic isopotential maps, which are influenced by the molecular structure, may relate to anticonvulsant activity . The antioxidant and antimicrobial activities of benzo[d]imidazole derivatives also highlight the importance of molecular descriptors in predicting the activity of such compounds .
Scientific Research Applications
Experimental and Theoretical Studies on Related Compounds
Functionalization Reactions : Studies have explored the functionalization reactions of related heterocyclic compounds, demonstrating methodologies for modifying molecular structures, which could be applicable to the synthesis and application of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide in various fields, such as medicinal chemistry and materials science (Yıldırım et al., 2005).
Medicinal Chemistry Strategies : Research has identified strategies to reduce metabolism mediated by aldehyde oxidase in imidazo[1,2-a]pyrimidine derivatives, indicating the importance of molecular modifications for enhancing drug stability and efficacy. Such strategies might be relevant when considering the pharmacological potential of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (Linton et al., 2011).
Catalyst-free Synthesis : The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives through a one-pot reaction highlights environmentally friendly approaches to synthesizing complex molecules. This methodology could be adapted for the efficient and green synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (Shaabani et al., 2014).
Antiviral and Antitumor Applications : Various heterocyclic compounds have been investigated for their antiviral and antitumor properties. Such research underscores the potential therapeutic applications of structurally related compounds, suggesting areas where N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide might be explored for its bioactivity (Hebishy et al., 2020).
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c1-10-18-13(9-14(19-10)23-8-4-7-17-23)15(24)22-16-20-11-5-2-3-6-12(11)21-16/h2-9H,1H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQNLPPXOHVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide |
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